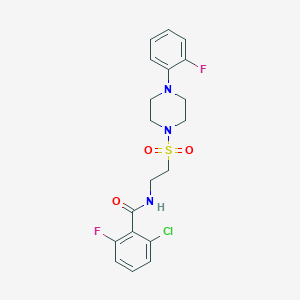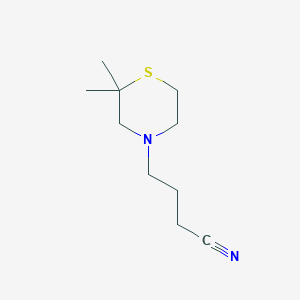![molecular formula C22H26N2O2S2 B2492979 7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 744242-01-1](/img/structure/B2492979.png)
7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Research on sulfur-containing heterocyclic compounds, such as pyrimidinones and benzothiophenes, has been extensive due to their interesting chemical properties and potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. The compound in focus likely shares common synthesis pathways and reactivity profiles with these classes of compounds, reflecting its significance in similar applications.
Synthesis Analysis
The synthesis of similar sulfur-containing heterocyclic compounds often involves acid-catalyzed cyclocondensation reactions, utilizing thiourea, keto-esters, and substituted benzaldehydes as starting materials (Sarojini et al., 2015). Such processes might be relevant for synthesizing the target compound, highlighting the importance of selecting appropriate reactants and conditions to achieve the desired heterocyclic framework.
Molecular Structure Analysis
The molecular structure of related compounds, characterized by X-ray crystallography, reveals conformations that are influenced by hydrogen bonding, showcasing how intramolecular interactions stabilize the molecular framework (Çolak et al., 2021). This insight can be extended to the compound , suggesting that its structure is likely stabilized by similar non-covalent interactions.
Chemical Reactions and Properties
Sulfanyl derivatives of pyrimidinones engage in various chemical reactions, including benzylation and nitrosation, leading to polymorphic forms with distinct hydrogen bonding patterns (Glidewell et al., 2003). These reactions not only modify the chemical properties of these compounds but also their physical and biological activities.
Aplicaciones Científicas De Investigación
Chemical Synthesis and SAR Studies
- The compound has been involved in the synthesis of conformationally restricted fused imidazole derivatives with the potential for treating irritable bowel syndrome and cancer chemotherapy-induced nausea and vomiting. Structure-Activity Relationship (SAR) studies suggested that the conformation of the imidazole ring against the (2-methoxyphenyl)aminocarbonyl part is crucial for binding to the receptor (Ohta et al., 1996).
Carcinogen Inhibitory Activity
- The compound has been synthesized and investigated for its inhibitory effects on benzo[alpha]pyrene-induced neoplasia in mice. Studies indicate that certain isomers of the compound can reduce the number of mice with tumors and the number of tumors per mouse (Lam et al., 1979).
Enhancement of Glutathione S-Transferase Activity
- Research has shown that the compound, along with others, can enhance glutathione S-transferase activity and sulfhydryl levels in the esophagus and small bowel mucosa of mice. Such properties can be valuable in understanding cancer prevention and treatment, particularly for esophageal cancer (Sparnins et al., 1982).
Pharmacological Evaluation
- The compound is part of a series of derivatives synthesized and evaluated for antihypertensive activity. Studies involving non-invasive blood pressure measurements in rats indicate that derivatives of the compound can significantly decrease blood pressure, comparable to standard drugs (Alam et al., 2010).
Antiulcer Activity
- The compound is related to pyrimidine derivatives that have been evaluated for cytoprotective antiulcer activity. These derivatives, including those related to the compound , have shown potential in inhibiting HCl-ethanol-induced and water-immersion stress-induced ulcers in rats (Ikeda et al., 1996).
Safety and Hazards
Propiedades
IUPAC Name |
7-tert-butyl-3-(5-methoxy-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S2/c1-12-6-8-14(26-5)11-16(12)24-20(25)18-15-9-7-13(22(2,3)4)10-17(15)28-19(18)23-21(24)27/h6,8,11,13H,7,9-10H2,1-5H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKROMFPMQCXZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N2C(=O)C3=C(NC2=S)SC4=C3CCC(C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-naphthamide](/img/structure/B2492897.png)
![(Z)-ethyl 4-((4-((4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2492899.png)


![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2492904.png)
![N-[3-[4-(Cyclopropylmethyl)piperazin-1-yl]phenyl]prop-2-enamide](/img/structure/B2492905.png)


![Tert-butyl [1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2492911.png)

![6-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B2492916.png)

![7-[(Benzyloxy)methyl]-4-(3-phenylpropanoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2492919.png)